7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
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Overview
Description
7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H18N6O and its molecular weight is 394.438. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with tetrazolo[1,5-a]pyrimidine cores, similar to the specified chemical structure, have been synthesized and explored for various biological activities, including anticancer, antimicrobial, and antioxidant properties. For instance, a series of novel coumarins with heterocyclic moieties such as tetrazolo[1,5-a]pyrimidine have demonstrated significant anticancer activity, particularly against non-small cell lung cancer cell lines, indicating their potential as therapeutic agents (Galayev et al., 2015). These findings underscore the relevance of such compounds in cancer research, offering a foundation for further investigation into their mechanisms of action and therapeutic potential.
Antimicrobial and Antitumor Activities
Another area of application is the development of heterocyclic compounds with promising antimicrobial and antitumor activities. Benzochromeno derivatives, bearing pyridine, pyrimidine, or tetrazole rings, have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as their antitumor activities (Mohamed & Abd el-Wahab, 2019). These compounds' bioactivities highlight the potential of structurally related molecules in addressing antibiotic resistance and providing new cancer therapies.
DNA Binding and Apoptotic Inducing Activity
The DNA binding and apoptotic inducing activities of metal complexes with ligands based on the tetrazolo[1,5-a]pyrimidine scaffold have also been studied. Copper(II), nickel(II), and zinc(II) complexes exhibited strong luminescence and showed selective inhibition against cancer cell lines, indicating their potential as diagnostic and therapeutic agents (Haleel et al., 2014).
Antiproliferative Agents
The exploration of novel heterocyclic systems for their anticancer evaluation further exemplifies the potential of these compounds in medicinal chemistry. For example, heterocyclic systems linked to the furo[3,2-g]chromene moiety have been developed and shown variable inhibitory effects against cancer cell lines, underscoring the versatility and potential of such compounds in drug development (Ibrahim et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
9-(4-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O/c1-14-8-10-15(11-9-14)22-19-20(17-6-2-3-7-18(17)30-22)25-23-26-27-28-29(23)21(19)16-5-4-12-24-13-16/h2-13,21-22H,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWKDMVWSQTVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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